molecular formula C17H13ClFN3OS B2643497 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 688337-10-2

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2643497
CAS No.: 688337-10-2
M. Wt: 361.82
InChI Key: GHZRNLGHJISOGM-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a chemical compound that features a unique structure combining an imidazole ring, a chlorophenyl group, and a fluorophenyl group

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activity.

    Pharmacology: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: Its unique chemical properties could be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great importance of heterocyclic ring containing drugs and there is necessary for the development of a new drug that overcomes the AMR problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form 1-(4-chlorophenyl)-1H-imidazole.

    Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group, forming 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}.

    Acetamide formation: Finally, the sulfanyl-imidazole compound is reacted with 4-fluoroaniline and acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be used for reduction reactions.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) can be used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

The presence of both a chlorophenyl and a fluorophenyl group in 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-1-7-15(8-2-12)22-10-9-20-17(22)24-11-16(23)21-14-5-3-13(19)4-6-14/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZRNLGHJISOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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